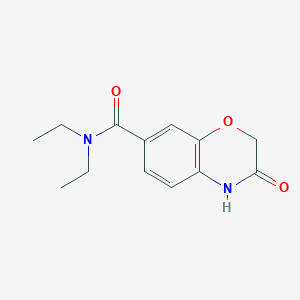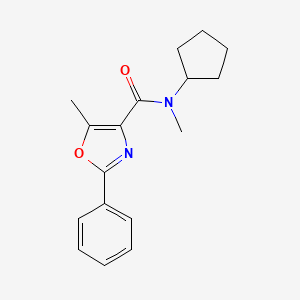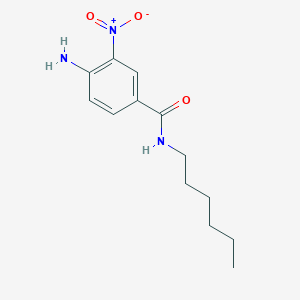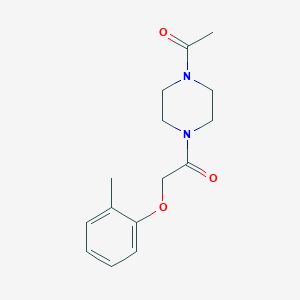![molecular formula C18H16ClN3O3 B7471631 N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as CE-5 and has been the subject of numerous scientific studies due to its ability to interact with certain biological processes. In We will also discuss future directions for research on this compound.
Wirkmechanismus
The mechanism of action of CE-5 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CE-5 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and immune responses. Additionally, CE-5 has been shown to modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
CE-5 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their proliferation and migration. Additionally, CE-5 has been shown to have anti-inflammatory effects, with potential applications in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases. Furthermore, CE-5 has been shown to modulate the immune response, with potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CE-5 has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to working with CE-5. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on CE-5. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify potential synergistic effects with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, there is potential for CE-5 to be used in the treatment of neurodegenerative and autoimmune diseases, and further studies are needed to explore these potential applications.
Synthesemethoden
The synthesis of N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2,4-dioxoquinazoline in the presence of triethylamine. This reaction results in the formation of CE-5 as a white solid with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
CE-5 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to have antitumor activity in vitro and in vivo, as well as the ability to inhibit the growth of certain cancer cell lines. Additionally, CE-5 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Furthermore, CE-5 has been studied for its immunomodulatory effects, with potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(12-6-2-4-8-14(12)19)20-16(23)10-22-15-9-5-3-7-13(15)17(24)21-18(22)25/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24,25)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPAEYMCBAAJM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)



![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)




![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)